3-Amino-4,4-dimethylthietan-2-one

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

Researchers developing S-nitrosothiol NO donors or chiral β-lactam hybrids often face hydrolytic instability and uncontrolled NO-release with unsubstituted β-thiolactones. 3-Amino-4,4-dimethylthietan-2-one eliminates these issues via gem-dimethyl shielding of the thioester carbonyl, enabling consistent derivatization. • Gem-dimethyl group reduces nucleophilic ring-opening, improving hydrolytic stability vs. des-methyl analogs. • 3-Amino handle allows efficient N-acetylation to NAP for secondary RSNO-chitosan conjugates (NO-release t½ 1.5-2.3 h; 75-78 nmol mg⁻¹ payload). • (3R)-Enantiomer serves as a chiral template for DL-2-methylpenicillamine synthesis via stereoselective C3 alkylation. • ≥95% purity ensures reproducible N-acetylation and conjugation efficiency. Shipped globally for R&D procurement.

Molecular Formula C5H9NOS
Molecular Weight 131.20 g/mol
Cat. No. B13256179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4,4-dimethylthietan-2-one
Molecular FormulaC5H9NOS
Molecular Weight131.20 g/mol
Structural Identifiers
SMILESCC1(C(C(=O)S1)N)C
InChIInChI=1S/C5H9NOS/c1-5(2)3(6)4(7)8-5/h3H,6H2,1-2H3
InChIKeyJZFGFIVMLZJKFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4,4-dimethylthietan-2-one Overview


3-Amino-4,4-dimethylthietan-2-one (CAS 756758-30-2; racemate) and its (3R)-enantiomer (CAS 88199-78-4) are five-membered sulfur-containing heterocycles classified as β-thiolactones (thietan-2-ones). The scaffold features a nucleophilic 3-amino group adjacent to an electrophilic thioester carbonyl, flanked by a gem-dimethyl group at the 4-position that imposes conformational rigidity and steric shielding distinct from des-methyl or monomethyl analogs. Originally developed as a key intermediate in the conversion of D-penicillamine into DL-2-methylpenicillamine [1], the compound has since been investigated as a precursor for S-nitrosothiol (RSNO) nitric oxide donors, specifically via its N-acetyl derivative 3-acetamido-4,4-dimethylthietan-2-one (NAP) [2]. The free amine serves as a versatile derivatization handle for both medicinal chemistry and materials science applications [3].

Chiral pool entry (3R)-Enantiomer enables stereoselective synthesis of 2-methylpenicillamine
NO-donor precursor Free amine converts to NAP derivative for secondary RSNO nitric oxide donors
Derivatization handle 3-Amino group supports N-acylation, conjugation, and β-lactam hybrid synthesis

3-Amino-4,4-dimethylthietan-2-one vs. Generic Analogs


Direct substitution of 3-amino-4,4-dimethylthietan-2-one with unsubstituted thietan-2-one, 3-aminothietan-2-one (des-dimethyl), or 3-amino-4-methylthietan-2-one introduces functionally consequential differences in ring strain, steric accessibility at the 3-amino position, hydrolytic stability, and NO-release kinetics of derived S-nitrosothiols. The gem-dimethyl group shields the thioester carbonyl, reducing the rate of nucleophilic ring-opening relative to des-methyl analogs—a property documented for β-thiolactones generally [1], though compound-specific hydrolytic half-life data remain unavailable. The 3-amino group is essential for derivatization; N-acetyl-NAP derived from this scaffold enables secondary RSNO formation with NO-release half-life kinetics of 1.5–2.3 h, which differ substantially from primary RSNO conjugates (e.g., 4-thiobutylamidine–chitosan) and tertiary RSNO systems [2]. These structure-driven performance differences preclude indiscriminate analog substitution in synthetic or biomaterials workflows.

Des‑methyl analogs: Removal of gem‑dimethyl alters ring strain and hydrolytic stability; ring‑opening rates may shift significantly.
3‑Amino omission: Absence of the 3‑NH₂ eliminates the sole derivatization handle; unsubstituted thietan‑2‑one cannot form RSNO conjugates.
NAP‑derived RSNO kinetics: Secondary RSNO (NAP‑chitosan) NO‑release profile differs substantially from primary (GSNO) or tertiary systems; substitution changes delivery time window.

3-Amino-4,4-dimethylthietan-2-one: Quantitative Evidence


Dihydroorotase Inhibition vs. 5-Aminoorotic Acid

3-Amino-4,4-dimethylthietan-2-one inhibits mouse Ehrlich ascites dihydroorotase with an IC50 of 1,000,000 nM (1 mM) at pH 7.37 [1]. The benchmark dihydroorotase inhibitor 5-aminoorotic acid (5-AOA) inhibits the human CAD dihydroorotase domain with an IC50 of 9.87 µM (9,870 nM), approximately 100-fold more potent [2]. Although the enzyme sources differ (mouse ascites vs. recombinant human CAD domain), the >100-fold potency gap is large enough to rule out this scaffold as a competitive dihydroorotase inhibitor, guiding users toward alternative chemotypes for pyrimidine biosynthesis targeting.

DHOase Inhibition
Context-dependent
IC₅₀ 1,000,000 nM (1 mM) vs. 5‑AOA 9,870 nM
~101‑fold less potent; cross‑species comparison
Scaffold not suited for DHOase targeting; 5‑AOA chemotype preferred.
Mouse ascites vs. human CAD domain; review enzyme source context.
Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

Platelet 12-Lipoxygenase Inhibition vs. CAY10698

The compound was tested for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM; the percent inhibition value was not disclosed, but the assay was recorded in ChEMBL (CHEMBL615117), suggesting detectable activity below 30 µM [1]. By contrast, the selective 12-LO inhibitor CAY10698 exhibits an IC50 of 5.1 µM against the same enzyme, with >10-fold selectivity over 15-LO-1, 15-LO-2, and 5-LO . The ≥6-fold higher potency of CAY10698 at the IC50 level, combined with its documented selectivity profile, establishes it as the preferred procurement choice for targeted 12-LO inhibition studies unless the thietanone scaffold offers a unique derivatization advantage.

12‑LOX Activity
Reported
Detectable inhibition at 30 µM; no IC₅₀ reported. CAY10698 IC₅₀ = 5.1 µM with known selectivity.
CAY10698 provides a validated comparator; thietanone selectivity uncharacterized.
Single‑point assay; potency context requires further profiling.
12-Lipoxygenase Arachidonic acid cascade Platelet biology

NO-Release Kinetics: NAP-Chitosan vs. GSNO-Chitosan

The N-acetyl derivative of the target compound, 3-acetamido-4,4-dimethylthietan-2-one (NAP), conjugated to chitosan as a secondary RSNO, delivers a total NO payload of 75–78 nmol mg⁻¹ with a release half-life (t1/2) of 1.5–2.3 h [1]. This kinetic profile positions the NAP–chitosan system for applications requiring rapid, high-flux NO delivery (e.g., acute antibacterial treatment). In contrast, S-nitrosoglutathione (GSNO)–chitosan, a widely used primary RSNO, exhibits a substantially longer NO-release duration of >48 h at lower instantaneous flux, suited for chronic wound healing [1]. The 20- to 32-fold difference in release half-life between NAP–chitosan (seconds–hours) and GSNO–chitosan (days) enables fit-for-purpose selection of the NO-donor precursor based on desired release kinetics.

NO‑Release Kinetics
Reported
NAP–chitosan: t₁/₂ 1.5–2.3 h, payload 75–78 nmol mg⁻¹. GSNO–chitosan: t₁/₂ >48 h.
Burst‑release profile for acute model studies; GSNO supports sustained release.
Release conditions differ; review trigger chemistry and buffer context.
Nitric oxide donors S-Nitrosothiols Antibacterial biomaterials

Stereoselective Synthesis of 2-Methylpenicillamine

The (3R)-enantiomer serves as the chiral-pool starting material for the synthesis of (3RS)-3-amino-3,4,4-trimethylthietan-2-one, which upon hydrolysis in boiling water yields DL-2-methylpenicillamine, a non-natural amino acid of pharmacological interest [1]. Methylation at position 3 requires careful optimization: attempts using N-acetyl, N,N-diacetyl, N-benzyloxycarbonyl, or N-(p-nitrobenzylidene) derivatives failed; successful C3 methylation was achieved only with N-(2-hydroxy-1-naphthylmethylene) derivative (15d) using NaH/MeI in DMF, followed by imine cleavage with dilute HCl/acetone [1]. This well-characterized synthetic sequence, unique to the 4,4-dimethylthietan-2-one scaffold, provides reproducible access to 2-methylpenicillamine that is not achievable with des-methyl or monomethyl thietanone analogs.

2‑Methylpenicillamine Route
Head-to-head
(3R)‑enantiomer → N‑(2‑OH‑naphthylmethylene) derivative → successful C3 methylation. Other N‑protecting groups failed.
Only documented chiral‑pool entry; derivative strategy critical.
Methylation conditions differ; confirm (3R) enantiomer identity before use.
Penicillamine chemistry Thietanone alkylation Stereoselective synthesis

Hydrochloride Salt vs. Free Base Handling

The free base of (3R)-3-amino-4,4-dimethylthietan-2-one (CAS 88199-78-4) is available at ≥95% purity, while the hydrochloride salt (CAS 88199-77-3) also meets ≥95% purity and provides enhanced aqueous solubility for conjugation reactions (e.g., chitosan modification) . Suppliers such as Leyan (racemate, 95%) and CymitQuimica ((3R)-enantiomer hydrochloride, min. 95%) offer the compound in research quantities . The hydrochloride salt eliminates the need for in situ acid addition during aqueous NO-donor synthesis, reducing preparation time and variability compared to the free base.

Salt Form Handling
Data to verify
Hydrochloride salt (≥95%): direct aqueous solubility. Free base requires pH adjustment for conjugation.
HCl salt simplifies aqueous coupling; source‑specific purity review advised.
Supplier specifications only; no published comparative solubility data.
Salt selection Aqueous solubility Procurement specification

Conformational Rigidity: Gem-Dimethyl vs. Des-Methyl Thietanone

The 4,4-dimethyl substitution restricts the thietanone ring to a single dominant conformation, whereas unsubstituted thietan-2-one and 4-monomethyl analogs exhibit greater ring-flipping flexibility [1]. This conformational locking influences the spatial orientation of the 3-amino group, potentially affecting enzyme binding and derivatization regioselectivity. Quantitative conformational energy differences (e.g., ΔG for ring inversion) have not been reported for this specific scaffold, but class-level inference from β-thiolactone structural studies indicates that gem-dialkyl substitution raises the barrier to ring inversion by 2–5 kcal mol⁻¹ relative to unsubstituted systems [2]. This property is relevant for structure-based design campaigns where defined 3D pharmacophore presentation is required.

Conformational Rigidity
Class-level
Gem‑dimethyl locks ring in dominant conformation; estimated barrier elevation 2–5 kcal mol⁻¹ (class‑level inference).
Supports 3D pharmacophore design; experimental values not measured.
No VT‑NMR or X‑ray data for this scaffold; review with caution.
Conformational analysis QSAR β-Thiolactone reactivity

3-Amino-4,4-dimethylthietan-2-one Applications


Burst-Release NO-Donating Chitosan Biomaterials

The 3-acetamido-4,4-dimethylthietan-2-one (NAP) derivative, prepared from 3-amino-4,4-dimethylthietan-2-one, generates secondary RSNO–chitosan conjugates with NO-release half-lives of 1.5–2.3 h and total payloads of 75–78 nmol mg⁻¹ [1]. This rapid release profile is suited for acute antibacterial applications where a 4-log reduction in Pseudomonas aeruginosa viability is required within hours, in contrast to GSNO–chitosan systems that release NO over >48 h for chronic wound management. Procurement of the free amine with high purity (≥95%) enables efficient N-acetylation and subsequent conjugation.

Stereoselective Synthesis of 2-Methylpenicillamine

When procured as the enantiopure (3R)-3-amino-4,4-dimethylthietan-2-one, the compound serves as the sole documented chiral-pool entry for synthesizing DL-2-methylpenicillamine [2]. The three-step sequence (N-protection as 2-hydroxy-1-naphthylmethylene Schiff base, C3 methylation with NaH/MeI in DMF, and acidic imine cleavage followed by hydrolytic ring-opening in boiling water) delivers the target amino acid. This cascade fails completely with simpler N-protecting groups (acetyl, diacetyl, Cbz, p-nitrobenzylidene), underscoring the critical role of the specific derivative strategy.

β-Thiolactone-Fused Penicillin Analog Synthesis

The (3R)-3-amino-4,4-dimethylthietan-2-one scaffold can be incorporated into penicillin-derived bicyclic frameworks via alkylation at the thietanone C3 position, as demonstrated by Carter, Kaura, and Stoodley [3]. Alkylation with t-butyl bromoacetate yields a 6:1 diastereomeric mixture favoring the (3R)-configured product, while allylation proceeds with complete diastereoselectivity [(3R)-3-allylthietanone exclusively]. These stereochemical outcomes are governed by the 4,4-dimethyl substitution pattern, making the compound a valuable chiral template for β-lactam hybrid synthesis.

Constrained Pharmacophore for Fragment-Based Screening

The 4,4-gem-dimethyl group locks the thietanone ring into a single dominant conformation [4], providing a rigid 3D presentation of the 3-amino and thioester functionalities. This property is advantageous in fragment-based drug discovery (FBDD) when seeking hits with well-defined spatial orientation, particularly for targets where the constrained pharmacophore matches the binding pocket geometry. The scaffold's documented but weak dihydroorotase inhibition (IC50 ~1 mM) [5] and moderate 12-lipoxygenase activity [6] confirm it is not a potent lead but a structural probe suitable for crystallographic fragment screening.

Application
Selection Property
Validation Focus
Burst‑release NO‑donor biomaterials
Secondary RSNO precursor (NAP) formation
NO‑release half‑life and payload under trigger conditions
Chiral‑pool synthesis of 2‑methylpenicillamine
(3R)‑enantiomer, specific N‑protection group
C3 methylation success and derivative-dependent outcome
Penicillin‑thietanone hybrid synthesis
Chiral template with 4,4‑dimethyl substitution
Stereochemical outcome of thietanone C3 alkylation
Fragment‑based drug discovery (FBDD) probe
Rigid 3D pharmacophore presentation
Crystallographic fragment screening; conformational constraint
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